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Compound of Interest

Compound Name:
5-Aminoquinolin-2-ol

hydrochloride

CAS No.: 372078-44-9

Cat. No.: B3263329

Get Quote

The quinoline scaffold, a bicyclic heterocycle formed by the fusion of a benzene and a pyridine

ring, is a cornerstone of medicinal chemistry, recognized as a "privileged structure."[1][2] This

designation stems from its proven ability to serve as a versatile framework for designing ligands

that interact with a wide array of biological targets, leading to compounds with diverse

pharmacological activities.[3][4] Quinoline derivatives are central to numerous approved drugs,

with applications ranging from anticancer and antimalarial to antimicrobial and neuroprotective

therapies.[2][4][5][6]

5-Aminoquinolin-2-ol hydrochloride presents a compelling structure for drug discovery. It

combines the foundational quinoline nucleus with two key functional groups:

An Amino Group at the 5-position: This group acts as a hydrogen bond donor and can be

protonated to form a salt, enhancing aqueous solubility and enabling ionic interactions with

biological targets.

A Hydroxyl Group at the 2-position: This group can participate in hydrogen bonding.

Importantly, it exists in tautomeric equilibrium with its keto form, 2-quinolinone. This
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tautomerism can be critical for receptor binding and modulating the compound's electronic

properties.

This guide provides a comprehensive technical overview covering the projected

physicochemical properties, analytical characterization, a plausible synthetic workflow,

biological context, and essential safety protocols for 5-Aminoquinolin-2-ol hydrochloride.

Physicochemical & Spectroscopic Profile
The hydrochloride salt form of 5-Aminoquinolin-2-ol is expected to be a crystalline solid with

appreciable solubility in water and polar organic solvents like DMSO and methanol, a direct

consequence of its ionic character.[7]

Key Physicochemical Properties
Property

Projected Value /
Description

Rationale / Analog Source

CAS Number 372078-44-9 Topic

Molecular Formula C₉H₈N₂O · HCl Derived from structure

Molecular Weight 196.63 g/mol Calculated

Appearance
Off-white to yellow or tan

crystalline solid

Typical for aminoquinoline

derivatives[7]

Melting Point >250 °C (with decomposition)

High melting points are

common for hydrochloride

salts of heterocyclic

compounds[8]

Tautomerism
Exists in equilibrium between

the 2-ol and 2-one forms

A fundamental property of 2-

hydroxyquinolines

Projected Spectroscopic Data
Definitive characterization relies on a combination of spectroscopic techniques. The following

data are predicted based on analyses of similar structures.[9][10]
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Technique Expected Observations

¹H NMR

Aromatic protons (6H) in the δ 7.0-8.5 ppm

range. A broad, exchangeable singlet for the

amino protons (-NH₂). A broad, exchangeable

singlet for the hydroxyl/amide proton (-OH/-NH).

¹³C NMR

9 distinct carbon signals. The C2 carbon will be

significantly deshielded (δ > 160 ppm) due to

the influence of the adjacent oxygen and

nitrogen atoms, consistent with a quinolinone

form. Aromatic carbons will appear in the δ 110-

150 ppm range.

Mass Spec (ESI+)

A prominent [M+H]⁺ ion for the free base at m/z

≈ 161.07, corresponding to the protonated

molecule [C₉H₉N₂O]⁺.

FT-IR (KBr)

Broad absorption band from 3400-3200 cm⁻¹

(O-H and N-H stretching). A strong peak around

1680-1650 cm⁻¹ (C=O stretch from the

quinolinone tautomer). Multiple peaks in the

1600-1450 cm⁻¹ region (aromatic C=C and C=N

stretching).

Synthesis and Purification Workflow
While a specific, published synthesis for CAS 372078-44-9 is not available, a robust and logical

synthetic route can be designed based on established quinoline synthesis methodologies, such

as the Friedländer annulation.[1] This approach involves the condensation of a 2-aminoaryl

aldehyde or ketone with a compound containing a reactive α-methylene group.

Proposed Synthetic Scheme
A plausible route involves the reaction of 2,6-diaminobenzaldehyde with ethyl acetoacetate

under acidic or basic catalysis to form the quinoline ring system, followed by hydrolysis.
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Step 1: Friedländer Annulation

Step 2: Saponification & Acidification

Step 3: Salt Formation

2,6-Diaminobenzaldehyde

Intermediate Ethyl Ester

1.

Ethyl Acetoacetate

2.

Acid or Base Catalyst
(e.g., p-TsOH or Piperidine)

Reflux in Ethanol
5-Amino-2-methylquinoline-3-carboxylic acid

NaOH (aq), then HCl

5-Aminoquinolin-2-ol
(Free Base)

Heat
(Decarboxylation)

5-Aminoquinolin-2-ol
(Free Base)

5-Aminoquinolin-2-ol hydrochloride
(Final Product)

HCl in Ether
or Isopropanol

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 5-Aminoquinolin-2-ol hydrochloride.
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Experimental Protocol: Synthesis
Expertise: The choice of a Friedländer-type reaction is based on its reliability and high

convergence for constructing substituted quinoline rings. The subsequent hydrolysis and

decarboxylation are standard transformations. Salt formation is performed in a non-aqueous

solvent to precipitate the hydrochloride salt cleanly.

Reaction Setup: To a solution of 2,6-diaminobenzaldehyde (1.0 eq) in absolute ethanol, add

ethyl acetoacetate (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq).

Reaction Execution: Reflux the mixture for 6-12 hours. Monitor the reaction progress by Thin

Layer Chromatography (TLC) until the starting aldehyde is consumed.

Intermediate Workup: Cool the reaction mixture to room temperature. If a precipitate forms,

filter the solid, wash with cold ethanol, and dry. This intermediate ester can be carried

forward.

Hydrolysis & Decarboxylation: Suspend the intermediate ester in a 10% aqueous NaOH

solution and heat to reflux for 4 hours. Cool the solution and carefully acidify with

concentrated HCl to pH ~2-3. The resulting carboxylic acid may precipitate. Continue heating

the acidic mixture gently to effect decarboxylation, observed by the cessation of gas

evolution.

Isolation of Free Base: Cool the final solution and neutralize with a base (e.g., NaHCO₃) to

precipitate the 5-Aminoquinolin-2-ol free base. Filter the solid, wash with deionized water,

and dry under vacuum.

Purification: The crude free base can be purified by recrystallization from an ethanol/water

mixture or by column chromatography on silica gel.

Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous methanol

or isopropanol. Slowly add a solution of HCl in diethyl ether (2M) dropwise with stirring. The

hydrochloride salt will precipitate.

Final Product Isolation: Filter the precipitated solid, wash with cold diethyl ether, and dry

under vacuum to yield 5-Aminoquinolin-2-ol hydrochloride.
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Biological & Pharmacological Context
The structural motifs within 5-Aminoquinolin-2-ol suggest several avenues of biological activity,

making it a compound of interest for drug development professionals.[6][11]

Potential Therapeutic Applications
Anticancer Activity: Many quinoline derivatives exhibit potent anticancer effects by inhibiting

key signaling pathways.[4][5] The 2-quinolinone structure is a known pharmacophore for

kinase inhibitors. This compound could potentially inhibit receptor tyrosine kinases (RTKs) or

other kinases involved in cell proliferation and survival.[12]

Antimicrobial & Antifungal Activity: The quinoline core is fundamental to many antimicrobial

agents.[3][5] Compounds like 8-hydroxyquinolines are known to exert their effect through

metal ion chelation, disrupting essential metalloenzyme function in pathogens.[13] 5-

Aminoquinolin-2-ol may possess similar chelating properties and exhibit antibacterial or

antifungal efficacy.[13]

Neuroprotective Potential: Certain quinoline derivatives have been investigated for their

antioxidant and enzyme-inhibiting properties in the context of neurodegenerative diseases

like Alzheimer's and Parkinson's.[2] They may act by inhibiting enzymes such as

acetylcholinesterase (AChE) or monoamine oxidase (MAO).[2]
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Caption: Potential mechanism: Inhibition of a Receptor Tyrosine Kinase pathway.

Analytical Methodologies
Trustworthiness: A self-validating protocol for purity assessment is crucial. This reverse-phase

HPLC method is designed for robustness and can be used for both in-process control during

synthesis and final purity determination.

Protocol: HPLC Purity Analysis
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System Preparation: Use a standard HPLC system with a UV-Vis detector.

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase A: 0.1% Formic Acid in Deionized Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Elution:

0-2 min: 5% B

2-15 min: 5% to 95% B

15-17 min: 95% B

17-18 min: 95% to 5% B

18-22 min: 5% B (re-equilibration)

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection: UV at 254 nm and 280 nm.

Sample Preparation: Prepare a stock solution of the compound in methanol or DMSO at 1

mg/mL. Dilute with Mobile Phase A to a final concentration of ~50 µg/mL.

Injection Volume: 10 µL.

Analysis: The purity is calculated based on the area percentage of the main peak relative to

the total peak area in the chromatogram.

Safety, Handling, and Storage
Proper handling of any chemical intermediate is paramount for laboratory safety. The following

guidelines are based on safety data for structurally related aminoquinolines.[14][15]
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Section Guideline

Hazard Identification

Harmful if swallowed, in contact with skin, or if

inhaled.[14] Causes skin and serious eye

irritation.[15] Assume it is a combustible solid.

Personal Protective Equipment (PPE)

Chemical-resistant gloves (e.g., nitrile), safety

glasses with side shields or goggles, and a lab

coat are mandatory.[14] Use a dust mask or

work in a fume hood when handling the powder.

Handling

Use in a well-ventilated area.[16] Avoid

formation of dust and aerosols. Keep away from

sources of ignition.[14] Wash hands thoroughly

after handling.

Storage

Store in a tightly closed container in a cool, dry,

and well-ventilated place. Keep away from

strong oxidizing agents.

First Aid

Eyes: Rinse cautiously with water for several

minutes. Remove contact lenses, if present and

easy to do. Continue rinsing and seek medical

attention.[14] Skin: Wash off with soap and

plenty of water.[14] Ingestion: Rinse mouth with

water. Do NOT induce vomiting. Seek

immediate medical attention.

Spill & Disposal

Sweep up spilled solid material, avoiding dust

generation. Place in a suitable, closed container

for disposal.[14] Dispose of in accordance with

local, state, and federal regulations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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